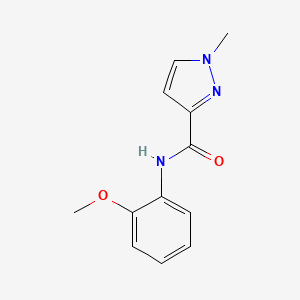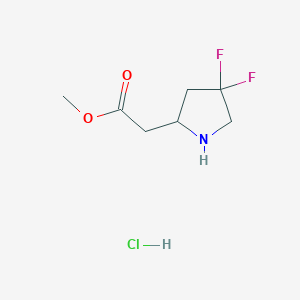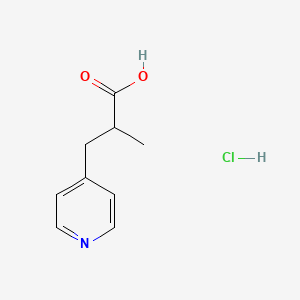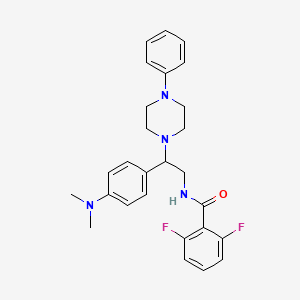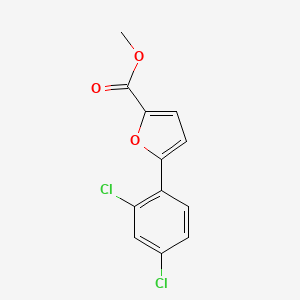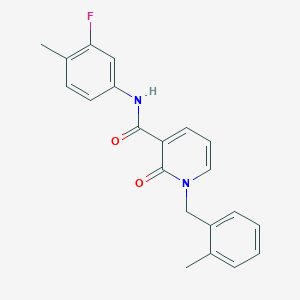
2-(4-Fluorophenyl)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluorophenyl)propane-1-sulfonyl chloride” is likely a sulfonyl chloride compound, which typically have the general formula R-SO2-Cl. These compounds are known for their reactivity and are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are typically synthesized from the corresponding sulfonic acid using a chlorinating agent .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” would likely consist of a propane backbone with a sulfonyl chloride (SO2Cl) group and a fluorophenyl group attached .
Chemical Reactions Analysis
Sulfonyl chlorides are known to be reactive and can undergo a variety of reactions. They can act as electrophiles in electrophilic aromatic substitution reactions . They can also react with amines to form sulfonamides .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally characterized by their reactivity. They are often liquid and have a strong, irritating odor .
Wissenschaftliche Forschungsanwendungen
Fluorosulfonylation Reactions
Fluorosulfonylation involves the direct introduction of sulfonyl fluorides into organic substrates. Recent advances have highlighted the use of fluorosulfonyl radicals for this purpose. Compared to traditional methods, which may involve multiple steps, direct fluorosulfonylation using radicals provides a concise and efficient route to sulfonyl fluorides . Researchers explore this reaction for the synthesis of diverse functionalized compounds.
Photocatalytic Transformations
Photocatalysis enables the activation of chemical bonds using light energy. Researchers have explored the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides. This process, catalyzed by iridium complexes, offers a sustainable and efficient route to valuable sulfonyl-containing compounds . Such transformations find applications in synthetic chemistry.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKFDJGNQUHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2561329.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)
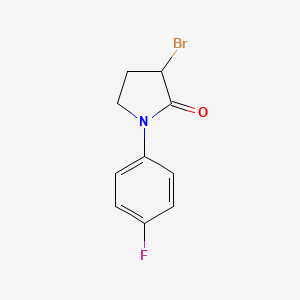
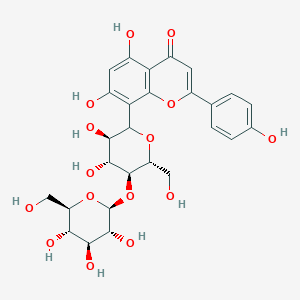

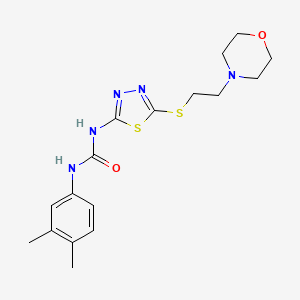
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)
